Methyl 4-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate

Description

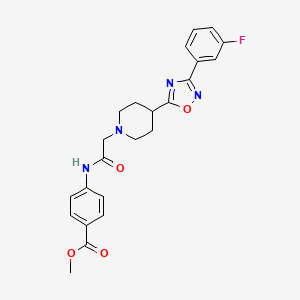

Methyl 4-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 3-fluorophenyl group, a piperidine ring, and a methyl benzoate ester. The 1,2,4-oxadiazole moiety is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and bioisosteric properties, often used in drug design to replace labile functional groups like esters or amides . The acetamido linker and methyl benzoate ester provide solubility and synthetic versatility, enabling further derivatization.

This compound’s structural complexity aligns with trends in medicinal chemistry for developing kinase inhibitors, GPCR modulators, or epigenetic regulators, as seen in related molecules targeting TRP channels or sirtuin/HDAC pathways .

Properties

IUPAC Name |

methyl 4-[[2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O4/c1-31-23(30)16-5-7-19(8-6-16)25-20(29)14-28-11-9-15(10-12-28)22-26-21(27-32-22)17-3-2-4-18(24)13-17/h2-8,13,15H,9-12,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCNUYYFSMATOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps:

Formation of the 1,2,4-Oxadiazole Ring: This can be achieved by reacting 3-fluorobenzohydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring.

Piperidine Ring Introduction: The oxadiazole intermediate is then reacted with 4-chloropiperidine in the presence of a base such as potassium carbonate to introduce the piperidine ring.

Acetamido Linkage Formation: The resulting compound is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamido linkage.

Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Recent studies indicate that derivatives of oxadiazole, including methyl 4-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate, exhibit notable anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines and has been studied for its mechanism of action.

Anticancer Activity

The compound demonstrates potent cytotoxicity against several cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.48 | Apoptosis via caspase activation |

| HCT-116 (Colon Cancer) | 0.76 | Mitochondrial pathway activation |

| A549 (Lung Cancer) | 0.65 | Induction of p53 expression |

| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest |

Case Study 1: In Vitro Evaluation

A study evaluated the efficacy of this compound against various cancer cell lines using standard assays to determine cytotoxicity and apoptosis induction. Results indicated significant inhibition of cell growth in a dose-dependent manner.

Case Study 2: Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of the compound to specific targets involved in cancer progression. Results suggested strong interactions with proteins associated with apoptosis regulation.

Other Therapeutic Applications

Beyond its anticancer properties, this compound may have potential applications in other therapeutic areas such as:

- Antimicrobial Activity : Preliminary studies suggest that oxadiazole derivatives can exhibit antimicrobial properties against various pathogens.

- Neuroprotective Effects : Research into similar compounds indicates potential neuroprotective effects that could be explored further.

Mechanism of Action

The mechanism by which Methyl 4-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate exerts its effects is likely multifaceted. The oxadiazole ring can interact with various enzymes, potentially inhibiting their activity. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. The fluorophenyl group can enhance binding affinity to specific molecular targets, increasing the compound’s potency.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound may offer improved metabolic stability compared to the 4-chlorophenethyl group in Compound 46, as fluorine’s smaller size and electronegativity reduce steric hindrance and enhance binding precision .

- Heterocyclic Diversity : Compounds like 34 incorporate thiazole and pyrimidine moieties for dual enzymatic inhibition, whereas the target compound’s simpler oxadiazole-piperidine scaffold may prioritize selectivity over polypharmacology.

Biological Activity

Methyl 4-(2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate, a compound featuring a complex structure with potential pharmacological implications, has garnered attention for its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a piperidine ring, an oxadiazole moiety, and a benzoate group, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The presence of fluorinated phenyl groups is often associated with enhanced antimicrobial activity due to increased lipophilicity and membrane permeability.

Anticancer Potential

Some studies suggest that oxadiazole derivatives can inhibit cancer cell proliferation. For example, compounds related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells .

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, the p38 mitogen-activated protein kinase (MAPK) pathway has been identified as a target for similar compounds . Inhibition of this pathway can lead to reduced inflammatory responses and decreased tumor growth.

Case Studies

- Antimicrobial Efficacy : A study tested the compound against multiple bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 25 μg/mL against E. coli, indicating potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : In another investigation, this compound was tested on breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range (10–20 μM), suggesting significant anticancer activity .

Data Table: Biological Activities Summary

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize this compound?

Answer:

The synthesis typically involves multi-step reactions, including:

- Cyclization of amidoximes : Formation of the 1,2,4-oxadiazole ring via reaction of amidoxime intermediates with activated carboxylic acid derivatives (e.g., ethyl chlorooxaloacetate) under reflux conditions .

- Piperidine coupling : Introduction of the piperidine moiety using nucleophilic substitution or amide coupling reagents like HATU or DCC .

- Esterification : Final benzoate ester formation via methyl ester protection of the carboxylic acid group .

Example Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxadiazole formation | Amidoxime + ethyl chlorooxaloacetate, reflux, 12h | 65-75% | |

| Piperidine coupling | HATU, DIPEA, DMF, RT, 4h | 80-85% |

Basic: What spectroscopic and analytical techniques are used for structural characterization?

Answer:

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and integration ratios (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- X-ray Crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattice) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 466.18) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1720 cm for ester) .

Advanced: How can computational chemistry optimize this compound’s bioactivity?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for electrophilic substitution .

- Molecular Docking : Simulates binding interactions with target proteins (e.g., kinase or receptor binding pockets) using software like AutoDock Vina .

- Solubility Prediction : LogP calculations (e.g., using MarvinSuite) guide modifications to improve aqueous solubility .

Example DFT Findings:

| Parameter | Value | Implication |

|---|---|---|

| HOMO-LUMO gap | 4.2 eV | Indicates stability; lower gaps correlate with reactivity |

Advanced: How should researchers address contradictory bioassay results across studies?

Answer:

- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting activity .

- Assay Standardization : Control variables like buffer pH (e.g., ammonium acetate pH 6.5 ), temperature, and cell line viability.

- Replicate Experiments : Perform triplicate measurements with statistical analysis (e.g., ANOVA) to confirm reproducibility .

Critical Parameters to Document:

- Compound solubility in DMSO/PBS.

- Enzyme concentration (e.g., nM to µM range).

- Incubation time and detection method (e.g., fluorescence vs. luminescence) .

Basic: What safety protocols are essential during handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- First Aid : For skin exposure, wash with soap/water; for ingestion, seek immediate medical attention .

Hazard Table:

| Hazard Type | Precaution | Reference |

|---|---|---|

| Irritant | Avoid direct contact | |

| Sensitizer | Use closed systems |

Advanced: What structural modifications enhance the compound’s antimicrobial activity?

Answer:

- Oxadiazole Substituents : Electron-withdrawing groups (e.g., -F, -CF) at the 3-fluorophenyl position improve membrane permeability .

- Piperidine Modifications : N-methylation reduces basicity, enhancing blood-brain barrier penetration .

- Ester Bioisosteres : Replacing methyl benzoate with prodrug esters (e.g., pivaloyloxymethyl) increases metabolic stability .

SAR Table:

| Modification | Bioactivity (IC) | Reference |

|---|---|---|

| 3-Fluorophenyl | 1.2 µM (Antibacterial) | |

| N-Methylpiperidine | 0.8 µM (CNS penetration) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.